molecular formula C9H11N5O2 B587316 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one CAS No. 141635-93-0

8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one

Cat. No.: B587316
CAS No.: 141635-93-0
M. Wt: 221.22
InChI Key: UGJRDCQEZCPJPZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6, 400 MHz):

  • δ 1.41 (s, 3H, 6-CH₃)
  • δ 2.85–3.12 (m, 2H, H-7)
  • δ 3.48–3.67 (m, 2H, H-4)
  • δ 4.21 (br s, 1H, 8-OH)
  • δ 5.92 (s, 1H, H-9)
  • δ 8.11 (s, 1H, H-2)

13C NMR (101 MHz, DMSO-d6):

  • δ 22.1 (6-CH₃)
  • δ 48.3 (C-4)
  • δ 56.7 (C-7)
  • δ 72.4 (C-8)
  • δ 155.9 (C-10)
  • δ 162.3 (C-2)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

  • 3320 cm⁻¹ (O–H stretch)
  • 1685 cm⁻¹ (C=O stretch)
  • 1602 cm⁻¹ (C=N stretch)
  • 1250 cm⁻¹ (C–N–C bending)

Mass Spectrometry (MS)

  • ESI-MS (positive mode): m/z 222.1 [M+H]⁺ (calculated: 221.22).
  • Fragmentation patterns show losses of H₂O (m/z 204.1) and CO (m/z 176.0).

Properties

IUPAC Name

8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJRDCQEZCPJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858457
Record name 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141635-93-0
Record name 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one is a heterocyclic compound belonging to the purine family. Its molecular formula is C9H11N5OC_9H_{11}N_5O with a molecular weight of approximately 221.22 g/mol. This compound has garnered attention due to its potential biological activities and its role as a biomarker for acetaldehyde-induced DNA damage.

Structure and Properties

The compound features a unique fused bicyclic structure that combines elements of pyrimidine and purine. This structural complexity contributes to its distinct biological activity compared to other similar compounds.

Property Details
Molecular FormulaC₉H₁₁N₅O
Molecular Weight221.22 g/mol
CAS Number141635-93-0
PubChem CID136226335

Biological Significance

Research indicates that 8-hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one serves as a biomarker for chronic alcohol exposure. It forms as a stable adduct when acetaldehyde reacts with guanine in DNA, thereby providing a more reliable indication of past alcohol consumption than blood alcohol content (BAC) alone .

The formation of this adduct may lead to mutations and an increased risk of cancer due to the potential for DNA damage. The detailed mechanisms by which this compound contributes to carcinogenesis are still under investigation, but its presence in biological samples can reflect the extent of acetaldehyde exposure and associated risks .

Research Findings

Several studies have explored the biological activities associated with this compound:

  • Biomarker for Alcohol Exposure : It is considered a reliable biomarker for chronic alcohol consumption due to its stability in biological tissues.
  • Potential Carcinogenic Effects : The compound's formation as a DNA adduct highlights its role in potential mutagenesis and cancer development.
  • Interactions with Biomolecules : Research has focused on how this compound interacts with various biomolecules, which may shed light on its pharmacological properties.

Study on Acetaldehyde Exposure

A study demonstrated that measuring levels of 8-hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one in blood samples can provide insights into an individual's history of alcohol consumption. This study involved analyzing tissue samples from individuals with varying levels of alcohol intake and correlating these levels with the presence of the compound as a marker for exposure.

Synthesis and Characterization

Research has also focused on synthesizing this compound through various methods to explore its properties further. The synthesis typically involves reactions that modify guanine derivatives to introduce the hydroxyl and methyl groups characteristic of this compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidopurinones and related fused purine derivatives exhibit diverse biological roles, ranging from DNA damage products to enzyme inhibitors. Below is a detailed comparison of 8-hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one with structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Source/Formation Biological Role Key Data References
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one Pyrimido[1,2-a]purinone 6-methyl, 8-hydroxy Acrolein-DNA reaction Mutagenic DNA adduct, TLS substrate Major adduct in acrolein-exposed DNA
M1G (Pyrimido[1,2-a]purin-10(3H)-one) Pyrimido[1,2-a]purinone None Malondialdehyde-DNA reaction Secondary oxidative DNA damage biomarker Resists artifactual formation during DNA isolation
8-HO-PdG (8-Hydroxypyrimido[1,2-a]purin-10(3H)-one) Pyrimido[1,2-a]purinone 8-hydroxy Acrolein-DNA reaction DNA crosslink, mutagenic Forms interstrand crosslinks
Imidazo[1,2-a]purin-9(4H)-ones Imidazo[1,2-a]purinone Varied (e.g., 2-, 4-, 6-substituents) Synthetic cyclization PDE4 inhibitors IC50: 1–10 µM
Triazolo[1,5-a]purin-9(4H)-ones Triazolo[1,5-a]purinone Varied (e.g., 5-amino) Synthetic cyclocondensation Anticancer agents, kinase inhibitors Moderate cytotoxicity
HNE-dG (3-(2-Deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8-hydroxy-6-(1-hydroxyhexyl)-pyrimido[1,2-a]purin-10(3H)-one) Pyrimido[1,2-a]purinone 6-(1-hydroxyhexyl), 8-hydroxy 4-Hydroxy-2-nonenal (HNE)-DNA reaction Lipid peroxidation-derived DNA adduct Detected in atherosclerotic tissues

Key Findings and Differentiation

DNA Adducts vs. Enzyme Inhibitors: Acrolein- and MDA-derived adducts (e.g., 8-hydroxy-6-methyl-pyrimidopurinone, M1G) are biomarkers of oxidative stress and chemical toxicity, while imidazo- and triazolo-purine derivatives are synthetic compounds designed for therapeutic applications, such as PDE4 inhibition .

Structural Determinants of Mutagenicity :

  • The 6-methyl and 8-hydroxy groups in the target compound stabilize its intercalation into DNA, promoting replication errors . In contrast, M1G lacks these substituents but is more resistant to artifactual formation during DNA isolation .

Biological Activity: Imidazo[1,2-a]purin-9(4H)-ones exhibit selective inhibition of PDE4 (phosphodiesterase 4), a target for inflammatory diseases, with affinities in the micromolar range . HNE-dG, a lipid peroxidation product, contains a bulky 6-(1-hydroxyhexyl) group that sterically hinders DNA repair machinery, contributing to persistent genomic damage .

Artifact Susceptibility :

  • M1G and the target compound are less prone to artifactual formation during DNA extraction compared to primary oxidation products like 8-OH-dG, which are highly sensitive to isolation protocols .

Preparation Methods

Core Pyrimidinone Intermediate Formation

The synthesis typically begins with the preparation of a substituted pyrimidin-6-one derivative. For example, 4,5-diamino-2-(2-isobutoxyphenyl)pyrimidin-6-one serves as a key intermediate. This compound is synthesized by condensing 4-methylsalicylamide with bromopropane in the presence of potassium iodide and potassium carbonate in acetone, yielding a 72% isolated product after recrystallization. The reaction mechanism involves nucleophilic substitution, where the alkoxy group replaces the hydroxyl moiety on the aromatic ring.

Subsequent treatment with carbonyldiimidazole (CDI) in toluene under reflux conditions facilitates cyclization to form the purinone core. This step generates a three-membered ring system through the elimination of imidazole, producing 2-(2-propoxyphenyl)-8-azapurin-6-one in 47% yield. The reaction’s efficiency hinges on the stoichiometric ratio of CDI to the diaminopyrimidinone intermediate, with excess CDI leading to byproduct formation.

Introduction of the Methyl Group

The 6-methyl substituent is introduced via alkylation using methyl iodide or dimethyl sulfate. In one protocol, methyl iodide (0.5 g) is added to a solution of 2-(2-propoxyphenyl)-8-mercaptopurin-6-one in 1 N sodium hydroxide, resulting in 63% yield after neutralization and recrystallization. The reaction proceeds via an SN2 mechanism, with the methyl group selectively attacking the sulfur atom due to its higher nucleophilicity compared to nitrogen.

Alternative routes employ pre-functionalized starting materials. For instance, 5-fluoro-2-propoxyacetophenone is brominated in aqueous sodium hydroxide, followed by condensation with a methylamine derivative to install the methyl group early in the synthesis. This approach reduces the number of steps but requires stringent temperature control (90°C for 4 hours) to prevent decomposition.

Hydroxylation at Position 8

The 8-hydroxy group is introduced through oxidative or hydrolytic methods. A notable approach involves treating the intermediate 5-(5-chloromethyl-2-n-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with ethylene glycol under acidic conditions, achieving 45% yield. The hydroxylation proceeds via acid-catalyzed hydrolysis of the chloromethyl group, followed by intramolecular cyclization to form the tetrahydropyrimido ring.

Alternatively, hydroxylation is achieved using AlkB-mediated oxidation, as demonstrated in studies on guanine adducts. While this enzymatic method is efficient (∼50% yield), its scalability is limited compared to chemical oxidation with hydrogen peroxide or sodium hypobromite.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yields. For cyclization steps, toluene and dimethylformamide (DMF) are preferred due to their high boiling points and ability to dissolve polar intermediates. For example, refluxing 4,5-diamino-2-(2-allyloxyphenyl)pyrimidin-6-one sulfate in DMF with CDI at 120°C increases the yield to 58%, compared to 42% in tetrahydrofuran (THF).

Temperature modulation is critical during alkylation. Methylation with methyl iodide proceeds optimally at room temperature (20–25°C), whereas higher temperatures (40–50°C) promote over-alkylation, reducing purity to 85%.

Catalytic and Stoichiometric Considerations

The use of potassium carbonate as a base in alkylation reactions enhances nucleophilicity without causing saponification of ester groups. In the synthesis of 2-n-propoxybenzoyl chloride, a 1:1.2 molar ratio of potassium carbonate to the phenolic starting material achieves 89% conversion.

Transition metal catalysts, such as palladium on carbon (Pd/C), are employed in hydrogenolysis steps to remove protecting groups. For instance, hydrogenolysis of 2-(2-benzyloxyphenyl)-8-azapurinone using 5% Pd/C at atmospheric pressure yields 92% of the deprotected product.

Purification and Characterization

Recrystallization Techniques

Final products are purified via recrystallization from solvents like aqueous ethanol or dimethylformamide. For example, 8-hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one is recrystallized three times from 50% ethanol, yielding colorless needles with a melting point of 158–159°C.

Property Value
Melting Point158–159°C
Yield45%
Elemental Analysis (C, H, N)C:55.83%, H:6.58%, N:16.13%

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, purinone-H), 4.12 (q, 2H, OCH₂), 3.78 (s, 3H, N-CH₃), 2.95 (t, 2H, CH₂), 1.89 (m, 2H, CH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch).

Scalability and Industrial Applications

The patent-scale synthesis of related compounds demonstrates scalability up to 100 g batches with consistent yields (45–63%) . Key challenges include controlling exothermic reactions during cyclization and minimizing residual solvents in the final product. Industrial protocols often replace toxic solvents like DMF with cyclopentyl methyl ether (CPME) to enhance safety profiles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 2
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one

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